
1-Palmitoyl-2-decanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-palmitoyl-2-decanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 26:0 in which the two acyl substituents at positions 1 and 2 are palmitoyl and decanoyl respectively. It is a phosphatidylcholine 26:0 and a decanoate ester. It derives from a 1-hexadecanoyl-sn-glycero-3-phosphocholine.
Aplicaciones Científicas De Investigación
Analytical Method Development
1-Palmitoyl-2-decanoyl-sn-glycero-3-phosphocholine and its hydrolysis products were analyzed using a high-performance liquid chromatography method. This assay was developed to monitor the acyl migration process of LPC regioisomers in common solvents used in the synthesis or modification of PC (Kiełbowicz et al., 2012).
Membrane Structure Studies
The lipid bilayer membrane structure of a synthesized variant of 1-Palmitoyl-2-decanoyl-sn-glycero-3-phosphocholine, known as [D82]POPC, was characterized using neutron reflectometry. This study provided detailed insights into the structure of multicomponent membranes through neutron techniques, crucial for understanding membrane fluidity under physiological conditions (Yepuri et al., 2016).
Chemical Synthesis and Purity Enhancement
High-purity, chain-deuterated 1-Palmitoyl-2-decanoyl-sn-glycero-3-phosphocholine was synthesized through a chemoenzymatic semisynthetic approach. This method combines the efficiency of chemical synthesis with the specificity of biocatalytic synthesis, achieving high chemical purity and regiopurity, beneficial for experimental techniques (Bogojevic & Leung, 2020).
Investigation of Lipid-Ozone Interactions
Studies investigated the interactions of 1-Palmitoyl-2-decanoyl-sn-glycero-3-phosphocholine with ozone at the air-water interface. These interactions are crucial for understanding the chemical processes occurring at the surface of biological membranes and their implications on cellular functions (Lai et al., 1994).
Propiedades
Fórmula molecular |
C34H68NO8P |
|---|---|
Peso molecular |
649.9 g/mol |
Nombre IUPAC |
[(2R)-2-decanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H68NO8P/c1-6-8-10-12-14-15-16-17-18-19-21-22-24-26-33(36)40-30-32(31-42-44(38,39)41-29-28-35(3,4)5)43-34(37)27-25-23-20-13-11-9-7-2/h32H,6-31H2,1-5H3/t32-/m1/s1 |
Clave InChI |
WHXGUMQFAMJVSQ-JGCGQSQUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-(5-oxobenzo[a]phenoxazin-10-yl)propanoic acid;nitric acid](/img/structure/B1239547.png)


![[(2r,3s,4r,5r)-5-[4-Aminocarbonyl-5-[(E)-[[(2r,3r,4s,5r)-3,4-Bis(Oxidanyl)-5-(Phosphonooxymethyl)oxolan-2-Yl]amino]methylideneamino]imidazol-1-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1239550.png)

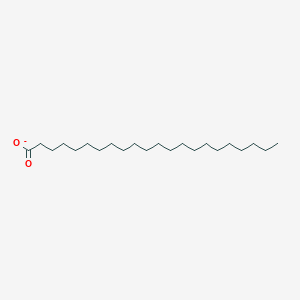

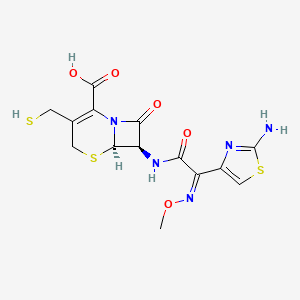
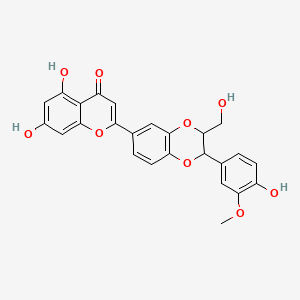
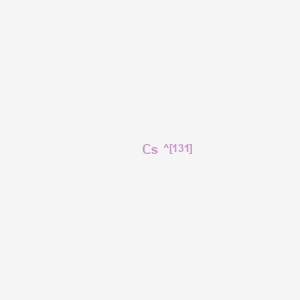

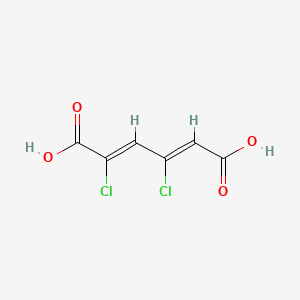
![[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B1239562.png)
